molecular formula C12H19NO2 B1336223 Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate CAS No. 935765-04-1

Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate

Cat. No. B1336223
M. Wt: 209.28 g/mol
InChI Key: ZQQLFDUELNLZPT-NSHDSACASA-N
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Description

Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate is a chemical compound with the linear formula C12H19NO2 . It has a molecular weight of 209.29 .


Synthesis Analysis

The synthesis of pyrrole derivatives like Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate has a molecular weight of 209.29 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • A study detailed the synthesis of various pyrrole derivatives, including substances similar to Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate, using initial materials like 2,4-pentanedione and methyl 3-oxopentanoate. This research highlights the potential of such compounds in chemical synthesis and structural analysis (Ou Zhong-ping, 2009).

Biological Activities and Pharmaceutical Potential

  • Compounds structurally related to Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate have been identified in Lycium chinense fruits, displaying potential biological activities. These findings suggest possible pharmaceutical applications of similar compounds (U. Youn et al., 2016).

Antimicrobial Applications

  • Research has shown that derivatives similar to Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate exhibit antifungal activities. This implies potential use in developing new antimycotic drugs, showcasing the antimicrobial properties of such compounds (R. Dabur et al., 2005).

Combustion Chemistry and Biofuel Research

  • Ethyl pentanoate, structurally related to the compound , has been studied for its combustion properties. Such research is significant for developing biofuels and understanding the combustion chemistry of ester-based fuels (A. Dmitriev et al., 2021).

Potential in Organic Chemistry and Materials Science

  • Various studies have demonstrated the utility of compounds similar to Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate in organic synthesis and materials science. This highlights their potential as building blocks in organic chemistry and in creating new materials (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

properties

IUPAC Name

ethyl (2S)-4-methyl-2-pyrrol-1-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-15-12(14)11(9-10(2)3)13-7-5-6-8-13/h5-8,10-11H,4,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQLFDUELNLZPT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227318
Record name Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate

CAS RN

935765-04-1
Record name Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935765-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VG Nenajdenko, AL Reznichenko, ES Balenkova - Tetrahedron, 2007 - Elsevier
The three-component Ugi reaction with chiral 2-(2-formyl-1H-pyrrol-1-yl)acetic acids prepared from natural l-aminoacids was investigated. The reaction opens a new route to chiral …
Number of citations: 56 www.sciencedirect.com

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